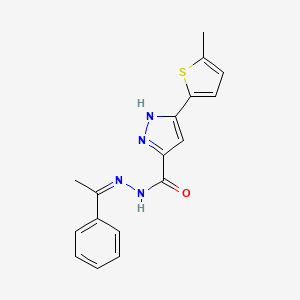

(Z)-3-(5-methylthiophen-2-yl)-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide

Descripción

Propiedades

Número CAS |

303107-74-6 |

|---|---|

Fórmula molecular |

C17H16N4OS |

Peso molecular |

324.4 g/mol |

Nombre IUPAC |

5-(5-methylthiophen-2-yl)-N-[(E)-1-phenylethylideneamino]-1H-pyrazole-3-carboxamide |

InChI |

InChI=1S/C17H16N4OS/c1-11-8-9-16(23-11)14-10-15(20-19-14)17(22)21-18-12(2)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,20)(H,21,22)/b18-12+ |

Clave InChI |

AQUMKPOANNJDPS-LDADJPATSA-N |

SMILES |

CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=C(C)C3=CC=CC=C3 |

SMILES isomérico |

CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C(\C)/C3=CC=CC=C3 |

SMILES canónico |

CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=C(C)C3=CC=CC=C3 |

Solubilidad |

not available |

Origen del producto |

United States |

Actividad Biológica

(Z)-3-(5-methylthiophen-2-yl)-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a thiophene moiety and a phenylethylidene group, suggesting possible interactions with biological targets.

Chemical Structure

The molecular formula of this compound is CHNOS, and it features several functional groups that may contribute to its biological properties. The compound's structure can be represented as follows:

- SMILES : CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C(/C)C3=CC=CC=C3

- InChIKey : AQUMKPOANNJDPS-PDGQHHTCSA-N

Biological Activity Overview

Research into the biological activity of pyrazole derivatives indicates a range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. Specific studies on (Z)-3-(5-methylthiophen-2-yl)-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide have yet to be extensively documented; however, related compounds have shown promising results.

Anticancer Activity

A study on similar pyrazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The synthesized compounds exhibited IC values ranging from 5.35 μM to 8.74 μM against liver and lung carcinoma cell lines, respectively, indicating strong potential for anticancer applications .

Antimicrobial Properties

While specific data on the antimicrobial activity of (Z)-3-(5-methylthiophen-2-yl)-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide is limited, other pyrazole derivatives have been reported to possess broad-spectrum antimicrobial properties. This suggests that further exploration of this compound could yield important insights into its efficacy against microbial pathogens.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives:

- Synthesis and Evaluation : A research article described the synthesis of novel pyrazole derivatives and their biological evaluations. Among these, certain compounds demonstrated significant cytotoxicity against carcinoma cell lines when tested using the MTT assay .

- Mechanistic Insights : The mechanism of action for many pyrazole compounds often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation. For instance, compounds that inhibit topoisomerases or induce apoptosis have been noted in related studies.

- Structure-Activity Relationship (SAR) : Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the thiophene or phenyl groups may enhance potency or selectivity towards specific cancer types.

Biological Activity Data for Related Compounds

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Comparison

The target compound shares core structural motifs with several analogs, but key differences in substituents and configuration modulate its properties:

Key Observations:

- Heterocyclic Core: The pyrazole ring in the target compound contrasts with triazole (e.g., ) or benzofuran (e.g., ) cores in analogs.

- Substituent Effects: The 5-methylthiophen-2-yl group introduces sulfur-containing π-electron density, which may enhance binding to metal ions or biological targets compared to nitro-phenyl (e.g., ) or dichlorophenyl (e.g., ) groups.

- Hydrazone Configuration: The Z-imine configuration in the target compound may influence molecular packing and intermolecular interactions, as seen in analogous Schiff base derivatives .

Q & A

Q. What synthetic methodologies are employed to prepare (Z)-3-(5-methylthiophen-2-yl)-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide?

The compound is typically synthesized via multi-step condensation reactions. For example, pyrazole-carbohydrazide precursors are reacted with substituted aldehydes or ketones under reflux in polar aprotic solvents like DMF or ethanol. Key intermediates include thiophene-modified pyrazole derivatives, as described in analogous syntheses of hydrazide-linked heterocycles . Cyclization and purification steps often involve recrystallization from DMSO/water mixtures or column chromatography. Reaction progress is monitored via TLC and spectroscopic validation (IR, NMR) .

Q. Which spectroscopic and computational techniques are critical for characterizing this compound?

- Spectroscopy :

Q. How is the crystal structure of this compound determined, and what software is used?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves diffractometers (e.g., Bruker D8 Venture), with refinement via SHELXL (for small-molecule structures) or Mercury CSD for visualization and packing analysis. Hydrogen bonding and π-π interactions are quantified using ORTEP for anisotropic displacement ellipsoids .

Advanced Research Questions

Q. How can crystallographic disorder in the hydrazone moiety be resolved during refinement?

Disorder in flexible groups (e.g., phenylethylidene) is addressed by partitioning the model into discrete sites with occupancy factors. SHELXL ’s PART and SUMP commands refine split positions, while Mercury’s void analysis identifies solvent-accessible regions. Thermal motion is modeled using anisotropic displacement parameters (ADPs) .

Q. What strategies mitigate conflicting spectroscopic and computational data?

Discrepancies between experimental (e.g., NMR chemical shifts) and DFT-predicted values often arise from solvent effects or conformational flexibility. Solutions include:

- Explicit solvent modeling in DFT (e.g., PCM for DMSO).

- Molecular dynamics (MD) simulations to sample low-energy conformers.

- Cross-validation with Hirshfeld surface analysis to assess intermolecular interactions influencing solid-state spectra .

Q. How is synthetic yield optimized for large-scale preparation?

- Reaction conditions : Elevated temperatures (80–100°C) and catalytic acetic acid enhance hydrazone formation.

- Workup : pH-controlled precipitation (e.g., NH₄OH to neutralize acidic byproducts) improves purity.

- Catalysis : Transition-metal catalysts (e.g., CuI) accelerate heterocyclic coupling steps, as seen in analogous thiophene-pyrazole syntheses .

Q. What approaches assess bioactivity through molecular docking?

- Target selection : Prioritize receptors with known affinity for pyrazole/thiophene motifs (e.g., kinases, cyclooxygenases).

- Docking software : AutoDock Vina or Schrödinger Suite generate binding poses, with scoring functions (e.g., ΔG) ranked against co-crystallized ligands.

- Validation : MD simulations (100 ns) and MM-PBSA calculations quantify binding stability .

Methodological Notes

- Data sources : Experimental protocols and computational workflows are derived from peer-reviewed syntheses (e.g., ), crystallographic tools (e.g., ), and spectroscopic validation (e.g., ).

- Exclusions : Commercial databases (e.g., BenchChem) are omitted due to unreliability; instead, crystallographic data from the Cambridge Structural Database (CSD) and spectroscopic repositories (e.g., PubChem) are prioritized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.